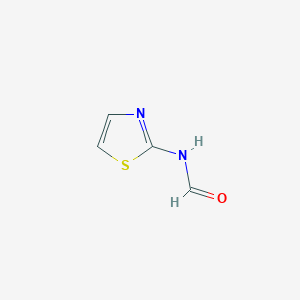

Formamide, N-2-thiazolyl-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Formamide, N-2-thiazolyl-, is a compound that has been studied in the context of carcinogenesis1. It is associated with the development of renal pelvic tumors, particularly when there is a chronic urinary tract infection1. It is a dark yellow powder or gold solid2.

Synthesis Analysis

The synthesis of formamides can be achieved by the direct catalytic coupling of methanol with amines in the presence of metal-based catalysts3. Another method involves the thermocatalytic conversion of CO2 and H2O to formate and formamide over Ni–Fe nitride heterostructures4.

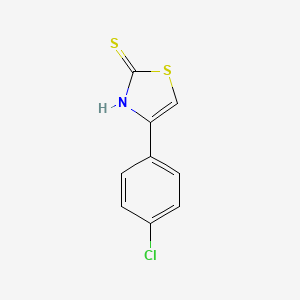

Molecular Structure Analysis

Formamide, N-2-thiazolyl- contains a total of 12 bonds; 8 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 secondary amide (aliphatic), and 1 Thiazole56.

Chemical Reactions Analysis

Formamide is a potential hub in the complex network of prebiotic chemical reactions leading from simple precursors like H2, H2O, N2, NH3, CO, and CO2 to key biological molecules like proteins, nucleic acids, and sugars7. It can also be transformed into the corresponding formamides under mild conditions3.

Physical And Chemical Properties Analysis

Formamide, N-2-thiazolyl- is a dark yellow powder or gold solid2. It is insoluble in water2. It contains a total of 12 atoms; 4 Hydrogen atoms, 4 Carbon atoms, 2 Nitrogen atoms, 1 Oxygen atom, and 1 Sulfur atom6.

科学研究应用

Thiazole Derivatives in Medicinal Chemistry

Thiazole derivatives are widely recognized for their bioactive properties, making them valuable in medicinal chemistry research. Thiazole, as a bioactive scaffold, plays a critical role in the development of therapeutics, showing a wide range of biological activities including antiviral, anticancer, antibacterial, antifungal, antimalarial, antiparkinsonian, and anti-inflammatory activities. The significance of thiazole compounds is further underscored by their presence in numerous currently available therapeutics. Research has been directed towards synthesizing thiazole and related compounds, highlighting their potential in discovering new drug molecules with novel modes of action. The therapeutic use of thiazole derivatives has seen a renewed interest, driven by the influx of scientific articles and patents indicating their potential in anti-infective and anticancer applications (Sharma, Bansal, Sharma, Pathak, & Sharma, 2019).

Formamide in Biological and Environmental Toxicology

Formamide and its derivatives, including N,N-dimethylformamide, have been subject to extensive research due to their commercial importance and the biological consequences of exposure. The biological responses to these chemicals vary, reflecting both the biology of the material and its usage. Information on the environmental toxicology of formamide has expanded, indicating its significance beyond mere industrial applications. The biological effects of formamide derivatives are considered separately, acknowledging the qualitative and quantitative variations among these chemicals (Kennedy, 2001).

安全和危害

Formamide can lead to the release of irritating gases and vapors when it undergoes thermal decomposition8. It should be kept away from heat and sources of ignition8.

未来方向

Future research could focus on the role of formamide in the development of renal pelvic tumors, particularly in the context of chronic urinary tract infections1. The synthesis methods could also be further optimized for efficiency493.

属性

IUPAC Name |

N-(1,3-thiazol-2-yl)formamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c7-3-6-4-5-1-2-8-4/h1-3H,(H,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOAXOGRBVEUFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395731 |

Source

|

| Record name | Formamide, N-2-thiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Formamide, N-2-thiazolyl- | |

CAS RN |

25602-39-5 |

Source

|

| Record name | Formamide, N-2-thiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2,6-Dimethylpiperidin-1-YL)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B1350249.png)

![2-[(4,4,4-Trifluoro-3-oxobut-1-enyl)amino]benzoic acid](/img/structure/B1350263.png)

![2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1350270.png)

![4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-diol](/img/structure/B1350283.png)

![N-acetyl-N-{5-[(Z)-(3-fluorophenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}acetamide](/img/structure/B1350286.png)

![5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1350301.png)